molecular formula C24H28N2O3S B11370192 2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Cat. No.: B11370192
M. Wt: 424.6 g/mol
InChI Key: QBDCLODACPSKBM-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a complex organic compound that features a combination of phenoxy, thiazole, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenoxy and thiazole groups can undergo oxidation reactions under appropriate conditions.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and thiazole groups.

    Reduction: Amine derivatives from the reduction of the amide group.

    Substitution: Substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and thiazole groups could play a role in these interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is unique due to its combination of phenoxy, thiazole, and amide functional groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C24H28N2O3S/c1-16(29-21-12-8-18(9-13-21)24(2,3)4)22(27)25-14-19-15-30-23(26-19)17-6-10-20(28-5)11-7-17/h6-13,15-16H,14H2,1-5H3,(H,25,27)

InChI Key

QBDCLODACPSKBM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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